4-(3-Hydroxyoxetan-3-yl)benzoic acid

Catalog No.
S2888767
CAS No.
1346608-76-1
M.F
C10H10O4
M. Wt
194.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Hydroxyoxetan-3-yl)benzoic acid

CAS Number

1346608-76-1

Product Name

4-(3-Hydroxyoxetan-3-yl)benzoic acid

IUPAC Name

4-(3-hydroxyoxetan-3-yl)benzoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.186

InChI

InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12)

InChI Key

YCQNBUUXBNUQHS-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O

Solubility

not available

4-(3-Hydroxyoxetan-3-yl)benzoic acid is a chemical compound with the molecular formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of 194.18 g/mol. It features a benzoic acid structure with a hydroxyoxetane substituent. The presence of both aromatic and aliphatic components in its structure contributes to its unique chemical properties. This compound is classified under various chemical databases, including PubChem with the ID 68291681 and has a CAS number of 1346608-76-1 .

The reactivity of 4-(3-Hydroxyoxetan-3-yl)benzoic acid can be attributed to its functional groups, particularly the carboxylic acid and the hydroxy group. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Acid-base reactions: It can act as an acid, reacting with bases to form salts.

The hydroxy group may also participate in hydrogen bonding, influencing its solubility and interaction with other molecules.

While specific biological activities of 4-(3-Hydroxyoxetan-3-yl)benzoic acid are not extensively documented, compounds containing similar structures often exhibit various biological properties, including antimicrobial and anti-inflammatory activities. The presence of the oxetane ring may enhance its bioactivity by affecting how it interacts with biological targets.

Several synthetic routes can be employed to produce 4-(3-Hydroxyoxetan-3-yl)benzoic acid:

  • Starting Materials: The synthesis typically begins with commercially available benzoic acid derivatives.
  • Oxetane Formation: The hydroxyoxetane moiety can be synthesized through cyclization reactions involving epoxides or other cyclic precursors.
  • Functionalization: Subsequent functionalization steps can introduce the hydroxy group at the desired position on the oxetane ring.

These methods may vary based on the desired yield and purity of the final product.

4-(3-Hydroxyoxetan-3-yl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design, particularly for compounds targeting specific biological pathways.
  • Material Science: It may serve as an intermediate in synthesizing polymers or other advanced materials due to its unique structural features.
  • Chemical Research: Used in studies exploring reaction mechanisms involving oxetanes and aromatic compounds.

Several compounds share structural similarities with 4-(3-Hydroxyoxetan-3-yl)benzoic acid, each exhibiting unique properties:

Compound NameCAS NumberStructural Features
4-(3-Methyloxetan-3-yl)benzoic acid1315567-78-2Contains a methyl group on the oxetane ring
4-(Oxetan-3-yl)amino benzoic acid80493158Amino group replacing the hydroxyl group
4-(Trifluoromethyl)-3H-diazirin-3-yl benzoic acid85559-46-2Contains a trifluoromethyl group, affecting polarity

These compounds highlight the diversity within this chemical family while showcasing the unique characteristics of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, particularly its hydroxy substitution which may enhance solubility and potential bioactivity compared to others.

Dates

Modify: 2023-08-17

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